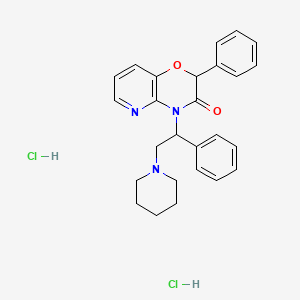
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazinone core, followed by the introduction of phenyl and piperidinyl groups through various substitution reactions. Common reagents used in these steps include phenylboronic acid, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the oxazinone ring, potentially opening the ring structure and forming different products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to ring-opened products.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies and molecular docking experiments.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its interactions with specific molecular targets might make it a candidate for drug development, particularly in areas such as neuropharmacology or oncology.
Industry
In the industrial sector, the compound might find applications in the development of new materials or as a catalyst in certain chemical reactions. Its unique properties could be leveraged to enhance the performance of industrial processes.
作用机制
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: These compounds share the core structure but differ in the substituents attached to the ring.
Phenylpiperidine derivatives: Compounds with similar piperidinyl and phenyl groups but different core structures.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
88809-81-8 |
|---|---|
分子式 |
C26H29Cl2N3O2 |
分子量 |
486.4 g/mol |
IUPAC 名称 |
2-phenyl-4-(1-phenyl-2-piperidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C26H27N3O2.2ClH/c30-26-24(21-13-6-2-7-14-21)31-23-15-10-16-27-25(23)29(26)22(20-11-4-1-5-12-20)19-28-17-8-3-9-18-28;;/h1-2,4-7,10-16,22,24H,3,8-9,17-19H2;2*1H |
InChI 键 |
RUTDOXUIBMMBAI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)N3C(=O)C(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















